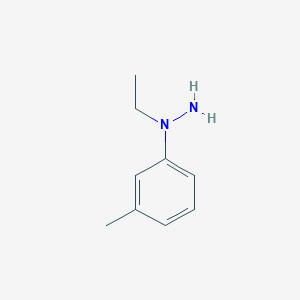

1-Ethyl-1-(m-tolyl)hydrazine

Description

The exact mass of the compound 1-Ethyl-1-(m-tolyl)hydrazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Ethyl-1-(m-tolyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-1-(m-tolyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-1-(3-methylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-11(10)9-6-4-5-8(2)7-9/h4-7H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNDNKBQRCZUFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659905 | |

| Record name | 1-Ethyl-1-(3-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99717-68-7 | |

| Record name | 1-Ethyl-1-(3-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-1-(m-tolyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethyl-1-(m-tolyl)hydrazine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-1-(m-tolyl)hydrazine is a disubstituted hydrazine derivative with potential applications in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route with a detailed experimental protocol, and an exploration of its reactivity based on established principles of arylhydrazine chemistry. Furthermore, this document discusses its potential as a building block in drug discovery and development, supported by the broad pharmacological activities of hydrazine-containing compounds. All theoretical and experimental data are supported by citations to relevant literature, ensuring scientific integrity and providing a foundation for future research.

Introduction: The Versatility of Hydrazine Derivatives

Hydrazine derivatives are a cornerstone in modern synthetic and medicinal chemistry.[1] Their unique structural features and reactivity have led to their incorporation into a wide array of functional molecules, from agrochemicals to pharmaceuticals.[2] The presence of the N-N bond and the availability of lone pairs on the nitrogen atoms confer nucleophilic and reducing properties, making them valuable reagents in organic synthesis.[2] In the realm of drug discovery, the hydrazine moiety is a key pharmacophore in numerous therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant properties.[1][3]

This guide focuses on the specific, asymmetrically disubstituted hydrazine, 1-Ethyl-1-(m-tolyl)hydrazine. While specific experimental data for this compound is limited in the public domain, this document aims to provide a robust theoretical and practical framework for its synthesis, characterization, and potential utilization by leveraging data from closely related analogues and established synthetic methodologies.

Physicochemical Properties of 1-Ethyl-1-(m-tolyl)hydrazine

| Property | Predicted/Inferred Value | Source/Basis |

| IUPAC Name | 1-ethyl-1-(3-methylphenyl)hydrazine | PubChem[4] |

| CAS Number | 99717-68-7 | ChemicalBook[5] |

| Molecular Formula | C₉H₁₄N₂ | PubChem[4] |

| Molecular Weight | 150.23 g/mol | PubChem[4] |

| Appearance | Colorless to pale yellow liquid (inferred) | General property of arylhydrazines[6] |

| Boiling Point | ~262 °C (analogous p-tolyl derivative) | ChemicalBook[7] |

| Solubility | Poorly soluble in water, soluble in organic solvents (e.g., ethanol, dichloromethane) | General property of arylhydrazines[6] |

| Predicted XlogP | 2.4 | PubChem[4] |

Synthesis of 1-Ethyl-1-(m-tolyl)hydrazine

The synthesis of 1,1-disubstituted hydrazines can be achieved through various methods, including the reductive amination of hydrazones or the alkylation of hydrazines.[8][9] A plausible and efficient route to 1-Ethyl-1-(m-tolyl)hydrazine involves a two-step process starting from m-toluidine.

Synthetic Pathway

The proposed synthesis involves the diazotization of m-toluidine, followed by reduction to form m-tolylhydrazine. Subsequent ethylation of m-tolylhydrazine would yield the desired product. A more direct approach, reductive hydrazination, is also a viable option.[8]

Caption: Proposed synthetic pathway for 1-Ethyl-1-(m-tolyl)hydrazine.

Detailed Experimental Protocol: Reductive Hydrazination

A more direct, one-pot synthesis can be achieved through reductive hydrazination of a suitable carbonyl compound with m-tolylhydrazine, followed by reduction of the resulting hydrazone. A Lewis base-promoted direct reductive hydrazination offers a facile route.[8]

Materials:

-

m-Tolylhydrazine

-

Acetaldehyde

-

Trichlorosilane (HSiCl₃)

-

N,N-Dimethylacetamide (DMAc)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a stirred solution of m-tolylhydrazine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere, add N,N-dimethylacetamide (DMAc) (0.1 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of acetaldehyde (1.1 equiv) in anhydrous DCM to the reaction mixture.

-

After stirring for 15 minutes, add trichlorosilane (2.0 equiv) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 1-Ethyl-1-(m-tolyl)hydrazine.

Note: This protocol is a general guideline based on similar reactions and may require optimization for this specific substrate.[8]

Chemical Reactivity and Potential Transformations

Arylhydrazines are versatile intermediates in organic synthesis, primarily due to the reactivity of the hydrazine moiety.[10]

Formation of Heterocycles

1-Ethyl-1-(m-tolyl)hydrazine can serve as a precursor for the synthesis of various heterocyclic compounds, such as pyrazoles and indoles, which are important scaffolds in medicinal chemistry.[2][11]

Cross-Coupling Reactions

Recent advancements have demonstrated that arylhydrazines can act as arylating agents in cross-coupling reactions, offering an environmentally friendly alternative to aryl halides.[10] The C-N bond can be selectively cleaved under oxidative conditions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[10]

Caption: Key reactivity pathways for 1-Ethyl-1-(m-tolyl)hydrazine.

Generation of Aryl Radicals

Arylhydrazines can be oxidized to generate aryl radicals under mild conditions, for instance, using catalytic iodine in the presence of air.[12][13] These highly reactive intermediates can then participate in various radical-mediated transformations.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet and a triplet), the methyl group on the tolyl ring (a singlet), and aromatic protons in the meta-substituted pattern. The protons on the terminal nitrogen of the hydrazine moiety may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the ethyl carbons, the tolyl methyl carbon, and the aromatic carbons, with the number of signals corresponding to the symmetry of the molecule.

-

IR Spectroscopy: The infrared spectrum is predicted to show characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹, C-H stretching of the alkyl and aromatic groups around 2850-3100 cm⁻¹, and C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak at m/z = 150. Fragmentation patterns would likely involve the loss of the ethyl group, the amino group, and cleavage of the N-N bond.

Applications in Drug Development

The hydrazine scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs containing this moiety.[1][3] The diverse biological activities associated with hydrazine derivatives make 1-Ethyl-1-(m-tolyl)hydrazine an attractive building block for the synthesis of novel therapeutic agents. Its potential applications span various fields, including:

-

Anticancer Agents: Many hydrazine derivatives have demonstrated potent anticancer activity.[3]

-

Antimicrobial Agents: The hydrazide and hydrazone functionalities are present in several antibacterial and antifungal drugs.[14]

-

Neurological Drugs: Hydrazine-containing compounds have been developed as antidepressants and anticonvulsants.[1]

The lipophilic nature of the tolyl and ethyl groups in 1-Ethyl-1-(m-tolyl)hydrazine could be advantageous for designing molecules with improved pharmacokinetic properties.

Safety and Handling

Hydrazine derivatives should be handled with caution as they can be toxic and irritant. Based on available safety data for related compounds, 1-Ethyl-1-(m-tolyl)hydrazine is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[5][15] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-Ethyl-1-(m-tolyl)hydrazine is a versatile chemical entity with significant potential in synthetic and medicinal chemistry. While specific experimental data for this compound remains limited, this guide has provided a comprehensive overview of its predicted properties, a plausible and detailed synthetic route, and an exploration of its chemical reactivity based on established principles. The insights provided herein are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation and application of this promising molecule.

References

-

Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. (URL: [Link])

-

"Synthesis and Characterization of Hydrazine Derivatives." - Anusandhanvallari. (URL: [Link])

-

Wang, T., Di, X., Wang, C., Zhou, L., & Sun, J. (2016). Reductive Hydrazination with Trichlorosilane: A Method for the Preparation of 1,1-Disubstituted Hydrazines. Organic Letters, 18(8), 1900–1903. (URL: [Link])

-

The Significance of Hydrazine Derivatives in Modern Pharmaceutical Synthesis. (URL: [Link])

-

Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (URL: [Link])

-

Hydrazine - Wikipedia. (URL: [Link])

-

Relative reactivities of arylhydrazine hydrochlorides with electron-donating groups (EDG... (URL: [Link])

-

Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions - PMC. (URL: [Link])

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC - NIH. (URL: [Link])

-

Murakami, Y., Yokoyama, Y., Sasakura, C., & Tamagawa, M. (1983). An Efficient Synthesis of 1,1-Disubstituted Hydrazines. Chemical & Pharmaceutical Bulletin, 31(2), 423-428. (URL: [Link])

-

Preparation of 1, 1-disubstituted hydrazines and their 2-acyl derivatives - RSC Publishing. (URL: [Link])

-

Azo Compounds.1 Oxidation of 1,1-Disubstituted Hydrazines. The Synthesis and Oxidation of cis- and trans-1-Amino-2,6-diphenylpiperidine. A New Stereospecific Ring Closure | Journal of the American Chemical Society. (URL: [Link])

-

Hydrazines - Wikipedia. (URL: [Link])

-

Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones | ACS Omega - ACS Publications. (URL: [Link])

-

Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. (URL: [Link])

-

(PDF) Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (URL: [Link])

-

Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones - NIH. (URL: [Link])

-

Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives - Material Science Research India. (URL: [Link])

-

1-Ethyl-1-(m-tolyl)hydrazine - SpecAU. (URL: [Link])

-

1-ethyl-1-(m-tolyl)hydrazine (C9H14N2) - PubChemLite. (URL: [Link])

-

Supporting Information for - The Royal Society of Chemistry. (URL: [Link])

-

1-ethyl-1-(p-tolyl)hydrazine (C9H14N2) - PubChemLite. (URL: [Link])

-

Hydrazine, p-tolyl-, hydrochloride - the NIST WebBook. (URL: [Link])

-

10 October 2022 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Visible Light Mediated. (URL: [Link])

-

Hydrazine, 1-methyl-1-phenyl- - the NIST WebBook. (URL: [Link])

-

Hydrazine, methyl- - the NIST WebBook. (URL: [Link])

-

1,1-Dimethyl-2-o-tolylhydrazine - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (URL: [Link])

-

1-methyl-1-(m-tolyl)hydrazine (C8H12N2) - PubChemLite. (URL: [Link])

-

Figure A1: 1 H-NMR plot for 2-hydroxyethyl hydrazine (neutral) salt... - ResearchGate. (URL: [Link])

Sources

- 1. psvmkendra.com [psvmkendra.com]

- 2. Hydrazine - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. PubChemLite - 1-ethyl-1-(m-tolyl)hydrazine (C9H14N2) [pubchemlite.lcsb.uni.lu]

- 5. 1-ETHYL-1-(M-TOLYL)HYDRAZINE | 99717-68-7 [amp.chemicalbook.com]

- 6. Hydrazines - Wikipedia [en.wikipedia.org]

- 7. 1-ETHYL-1-(P-TOLYL)HYDRAZINE price,buy 1-ETHYL-1-(P-TOLYL)HYDRAZINE - chemicalbook [m.chemicalbook.com]

- 8. Reductive Hydrazination with Trichlorosilane: A Method for the Preparation of 1,1-Disubstituted Hydrazines [organic-chemistry.org]

- 9. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 10. Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iscientific.org [iscientific.org]

- 15. labsolu.ca [labsolu.ca]

An In-Depth Technical Guide to 1-Ethyl-1-(m-tolyl)hydrazine (CAS: 99717-68-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-1-(m-tolyl)hydrazine, a substituted hydrazine derivative of interest in synthetic and medicinal chemistry. While specific literature on this compound is sparse, this document consolidates fundamental physicochemical properties, proposes robust synthetic pathways based on established methodologies for analogous N,N-disubstituted hydrazines, and outlines detailed analytical techniques for its characterization. Furthermore, potential applications in areas such as Fischer indole synthesis and as a building block in drug discovery are discussed, drawing parallels from structurally related compounds. This guide is intended to serve as a foundational resource for researchers and scientists working with or considering the use of 1-Ethyl-1-(m-tolyl)hydrazine in their experimental workflows.

Introduction and Overview

1-Ethyl-1-(m-tolyl)hydrazine (also known as 1-Ethyl-1-(3-methylphenyl)hydrazine) is an unsymmetrical N,N-disubstituted hydrazine.[1] The hydrazine moiety is a versatile functional group in organic chemistry, serving as a key precursor in the synthesis of a wide array of heterocyclic compounds and as a component in various bioactive molecules.[2] Substituted hydrazines, in particular, are pivotal reagents in reactions such as the Fischer indole synthesis, which is a cornerstone for the construction of indole rings prevalent in many pharmaceuticals.[3][4] The structural arrangement of an ethyl group and a meta-tolyl group on the same nitrogen atom imparts specific steric and electronic properties that can influence its reactivity and potential applications in synthetic chemistry.

This guide aims to provide a detailed technical framework for understanding and utilizing 1-Ethyl-1-(m-tolyl)hydrazine, addressing its synthesis, characterization, and potential utility in research and development.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for 1-Ethyl-1-(m-tolyl)hydrazine is presented below. It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.[1]

| Property | Value | Source |

| CAS Number | 99717-68-7 | [1] |

| Molecular Formula | C9H14N2 | [5][6] |

| Molecular Weight | 150.23 g/mol | [6] |

| Appearance | Not specified; likely a liquid or low-melting solid | N/A |

| Boiling Point | 261.8°C at 760 mmHg (Predicted) | [7] |

| Density | 1.019 g/cm³ (Predicted) | [7] |

| Refractive Index | 1.578 (Predicted) | [7] |

Safety Profile:

1-Ethyl-1-(m-tolyl)hydrazine is classified as harmful and an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Synthesis of 1-Ethyl-1-(m-tolyl)hydrazine

Proposed Synthesis Route 1: N-Alkylation of m-Tolylhydrazine

This approach involves the direct ethylation of m-tolylhydrazine. A significant challenge in the alkylation of monosubstituted hydrazines is controlling the site of alkylation and preventing over-alkylation. To achieve selectivity for the N1 position (the nitrogen attached to the aryl group), a protection-deprotection strategy or careful control of reaction conditions is often necessary. A more direct approach, though potentially less selective, is presented below.

Sources

- 1. 1-ETHYL-1-(M-TOLYL)HYDRAZINE | 99717-68-7 [amp.chemicalbook.com]

- 2. Hydrazine Building Blocks - Enamine [enamine.net]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. PubChemLite - 1-ethyl-1-(m-tolyl)hydrazine (C9H14N2) [pubchemlite.lcsb.uni.lu]

- 6. labsolu.ca [labsolu.ca]

- 7. guidechem.com [guidechem.com]

An In-Depth Technical Guide to the Structural Analysis and Conformation of 1-Ethyl-1-(m-tolyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-1-(m-tolyl)hydrazine is a disubstituted hydrazine derivative with significant potential for conformational flexibility, a critical determinant of its chemical reactivity and biological activity. This guide provides a comprehensive technical overview of the methodologies employed to elucidate its three-dimensional structure and conformational dynamics. We will explore both computational and experimental approaches, offering detailed protocols and expert insights into the rationale behind these advanced analytical techniques. This document serves as a valuable resource for researchers in medicinal chemistry, materials science, and chemical synthesis who are engaged in the study of hydrazine derivatives and other conformationally labile molecules.

Introduction: The Significance of Conformational Analysis

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. For flexible molecules such as 1-Ethyl-1-(m-tolyl)hydrazine, which possesses multiple rotatable bonds, a static representation is insufficient. Instead, a dynamic ensemble of interconverting conformers must be considered. The relative populations of these conformers, and the energy barriers between them, dictate the molecule's overall behavior.

Hydrazine derivatives are a cornerstone in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Their utility is often dependent on the precise spatial arrangement of their constituent atoms. Understanding the conformational preferences of 1-Ethyl-1-(m-tolyl)hydrazine is therefore paramount for predicting its interaction with biological targets, optimizing its synthesis, and developing novel analogues with enhanced properties.

This guide will systematically detail the process of a thorough structural and conformational analysis of 1-Ethyl-1-(m-tolyl)hydrazine, integrating state-of-the-art computational modeling with definitive experimental validation.

Synthesis of 1-Ethyl-1-(m-tolyl)hydrazine

A robust and scalable synthetic route is the prerequisite for any detailed analytical investigation. While multiple strategies exist for the synthesis of 1,1-disubstituted hydrazines, a common and effective approach involves the selective alkylation of an arylhydrazine.[2][3]

Proposed Synthetic Protocol: N-Alkylation of m-Tolylhydrazine

This protocol is adapted from established methods for the alkylation of hydrazine derivatives.[4]

Step 1: Liberation of the Free Base m-Tolylhydrazine is often supplied as a hydrochloride salt to improve its stability. The free base must be liberated prior to alkylation.

-

Procedure:

-

Dissolve m-tolylhydrazine hydrochloride in water.

-

Cool the solution in an ice bath.

-

Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the evolution of gas ceases and the solution is basic to litmus paper.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield m-tolylhydrazine as an oil.

-

Step 2: N-Alkylation The selective mono-alkylation of the N-1 nitrogen is achieved by reacting the free base with an ethylating agent.

-

Procedure:

-

Dissolve the freshly prepared m-tolylhydrazine in a suitable aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF).

-

Add one equivalent of a mild base, such as potassium carbonate, to act as a proton scavenger.

-

To this stirred suspension, add one equivalent of ethyl iodide dropwise at room temperature. The use of potassium iodide as a catalyst can enhance the reaction rate by in-situ generation of the more reactive alkyl iodide from other alkyl halides.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-Ethyl-1-(m-tolyl)hydrazine.

-

Computational Conformational Analysis

Computational chemistry provides a powerful toolkit for exploring the potential energy surface of a molecule and identifying its stable conformers. Density Functional Theory (DFT) has emerged as a highly accurate and computationally efficient method for this purpose.

Workflow for Computational Analysis

Caption: A typical workflow for the computational conformational analysis of a flexible molecule.

Detailed Computational Protocol

Step 1: Initial Structure Generation and Conformational Search

-

2D to 3D Conversion: The 2D structure of 1-Ethyl-1-(m-tolyl)hydrazine is converted to an initial 3D structure using a molecular modeling program.

-

Conformational Search: A conformational search is performed to explore the rotational possibilities around the key single bonds: the C(aryl)-N bond, the N-N bond, and the N-C(ethyl) bond. A molecular mechanics force field such as MMFF94 is suitable for this initial, broad search due to its computational efficiency. A systematic search of the torsional angles is recommended to ensure comprehensive coverage of the conformational space.

Step 2: DFT Geometry Optimization and Frequency Calculations

-

Selection of Low-Energy Conformers: A set of the lowest energy conformers from the molecular mechanics search are selected for higher-level calculations.

-

DFT Optimization: Each selected conformer is subjected to geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with the 6-31G* basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculations: Following optimization, frequency calculations are performed on each stationary point. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformer). These calculations also provide the Gibbs free energy, which is used to determine the relative populations of the conformers at a given temperature.

Step 3: Analysis of Results

-

Identification of Unique Conformers: The optimized structures are compared to identify unique conformers.

-

Boltzmann Distribution: The relative populations of the unique conformers are calculated using the Boltzmann distribution equation, based on their Gibbs free energies. This provides a theoretical prediction of the conformational landscape in the gas phase.

Table 1: Predicted Low-Energy Conformers of 1-Ethyl-1-(m-tolyl)hydrazine (Hypothetical Data)

| Conformer | Dihedral Angle (C-C-N-N) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 95° | 0.00 | 65.2 |

| 2 | -93° | 0.02 | 34.1 |

| 3 | 178° | 2.50 | 0.7 |

Experimental Validation

Computational predictions must be validated by experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction are the premier techniques for the structural elucidation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution. For conformationally flexible molecules, the observed NMR spectrum is a population-weighted average of the spectra of the individual conformers.

Key NMR Experiments for Conformational Analysis:

-

¹H and ¹³C NMR: These experiments provide fundamental information about the chemical environment of each nucleus. The chemical shifts can be sensitive to conformational changes. For example, the proximity of the ethyl group to the tolyl ring in different conformers will influence the chemical shifts of the protons and carbons of both moieties.[4][5][6]

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): NOE experiments detect through-space interactions between protons that are close to each other (< 5 Å). The presence and intensity of NOE cross-peaks can provide direct evidence for specific conformations. For instance, an NOE between a proton on the ethyl group and an ortho-proton on the tolyl ring would indicate a conformation where these groups are in close proximity.

-

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study the dynamics of conformational exchange. If the rate of interconversion between conformers is on the NMR timescale, changes in temperature can lead to broadening or sharpening of signals, and in some cases, the decoalescence into separate signals for each conformer at low temperatures. This allows for the determination of the energy barriers to rotation.

Experimental NMR Protocol

-

Sample Preparation: Dissolve a pure sample of 1-Ethyl-1-(m-tolyl)hydrazine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

-

Data Acquisition: Acquire a suite of NMR spectra, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY, on a high-field NMR spectrometer. For VT-NMR studies, acquire spectra over a range of temperatures.

-

Data Analysis:

-

Assign all proton and carbon signals using the 2D correlation spectra.

-

Analyze the NOESY/ROESY spectrum for key through-space correlations that provide conformational information.

-

Compare the experimental chemical shifts and NOE constraints with those predicted from the DFT-calculated structures of the low-energy conformers. This comparison allows for the validation and refinement of the computational model.

-

Single-Crystal X-ray Diffraction

X-ray crystallography provides the most definitive structural information for a molecule in the solid state. By determining the precise coordinates of each atom in the crystal lattice, it reveals a single, static conformation.

Experimental X-ray Crystallography Protocol

-

Crystal Growth: The primary challenge is to grow single crystals of sufficient quality for diffraction. This often involves screening various solvents and crystallization techniques.

-

Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the formation of crystals.

-

Solvent Diffusion: A solution of the compound is layered with a miscible solvent in which it is less soluble. Slow diffusion of the anti-solvent induces crystallization.

-

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding the precise atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule in the solid state.

The information obtained from X-ray crystallography provides a high-resolution snapshot of one of the low-energy conformers, which can be directly compared with the computationally predicted structures.

Integrated Structural Analysis: A Holistic Approach

The true power of structural analysis lies in the integration of computational and experimental data.

Caption: Integration of computational and experimental data for a comprehensive conformational profile.

By comparing the DFT-predicted conformers with the solution-phase information from NMR and the solid-state structure from X-ray crystallography, a comprehensive and self-validating understanding of the conformational landscape of 1-Ethyl-1-(m-tolyl)hydrazine can be achieved. Discrepancies between the different methods can also provide valuable insights, for example, into the effects of solvation or crystal packing forces on the conformational preferences of the molecule.

Conclusion

The structural and conformational analysis of 1-Ethyl-1-(m-tolyl)hydrazine is a multifaceted endeavor that requires a synergistic application of synthesis, computational modeling, and advanced spectroscopic and crystallographic techniques. This guide has outlined a robust and logical workflow for achieving a detailed understanding of this molecule's three-dimensional nature. The insights gained from such an analysis are critical for the rational design of new molecules with tailored properties in the fields of drug discovery and materials science.

References

- Bredihhin, A., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(23), 4975–4977.

- Katritzky, A. R., et al. (2002). Preparation of 1,1-disubstituted hydrazines and their 2-acyl derivatives. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-8.

- Sharma, S., et al. (2014). Synthesis and Characterization of Various Alkyl, Aryl and Hetero Aryl Substituted Hydrazines and Study of their Biological Activity. Oriental Journal of Chemistry, 30(2), 527-533.

- Murakami, Y., et al. (1983). An Efficient Synthesis of 1,1-Disubstituted Hydrazines. Chemical & Pharmaceutical Bulletin, 31(2), 582-585.

- Díaz, E., et al. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-747.

- Royal Society of Chemistry. (2017). Supporting Information for: Palladium-Catalyzed Aerobic Oxidative Sonogashira Coupling of Arylhydrazines with Terminal Alkynes. Royal Society of Chemistry.

- Höhne, M., et al. (2018). 1,1-Bis(diphenylphosphoryl)hydrazine.

- Mäeorg, U., et al. (2001). Conformational analysis of 1-acetyl-2-methylhydrazine. Journal of Molecular Structure: THEOCHEM, 544(1-3), 249-256.

- Google Patents. (2017). Method for manufacturing 1,1-disubstituted hydrazine compound. EP3112356A1.

- Thomas, J. C., et al. (2012). Ti-Catalyzed 1,2-Diamination of Alkynes using 1,1-Disubstituted Hydrazines. Journal of the American Chemical Society, 134(12), 5760-5763.

- Nguyen, T. K. C., et al. (2019). Synthesis, molecular and crystal structure of 1-(1,2-dihydrophthalazin-1-ylidene)-2-[1-(thiophen-2-yl)ethylidene]hydrazine.

- Srinivasan, S., & Swaminathan, S. (1968). The crystal structure of phenyl hydrazine, C6H5·NH·NH2.

- Ali, M., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4945.

- Lopes, F. R. G., et al. (2023).

- Mastitski, A., et al. (2017). Potassium iodide catalysis in the alkylation of protected hydrazines. Proceedings of the Estonian Academy of Sciences, 66(1), 58-66.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Reductive Hydrazination with Trichlorosilane: A Method for the Preparation of 1,1-Disubstituted Hydrazines [organic-chemistry.org]

- 3. Preparation of 1, 1-disubstituted hydrazines and their 2-acyl derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. kirj.ee [kirj.ee]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1-Ethyl-1-(m-tolyl)hydrazine: A Technical Guide

This guide provides a comprehensive technical overview of the expected spectroscopic data for 1-Ethyl-1-(m-tolyl)hydrazine, a substituted hydrazine derivative of interest in synthetic chemistry and drug development. Given the limited availability of published experimental spectra for this specific molecule, this document leverages fundamental principles of spectroscopy and data from analogous structures to predict and interpret its characteristic features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This predictive analysis serves as a robust framework for researchers in the synthesis, identification, and quality control of this compound.

Molecular Structure and Spectroscopic Overview

1-Ethyl-1-(m-tolyl)hydrazine possesses a unique combination of an ethyl group and a meta-substituted tolyl group attached to a hydrazine moiety. This arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which is invaluable for its unambiguous identification. The following sections will delve into the predicted data and interpretation for ¹H NMR, ¹³C NMR, IR, and MS analyses.

Caption: Molecular structure of 1-Ethyl-1-(m-tolyl)hydrazine.

¹H NMR Spectroscopy

Proton NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂-CH₃ (Ethyl) | 1.1 - 1.3 | Triplet (t) | 3H |

| Ar-CH₃ (Tolyl) | 2.2 - 2.4 | Singlet (s) | 3H |

| -CH₂-CH₃ (Ethyl) | 3.2 - 3.5 | Quartet (q) | 2H |

| -NH₂ | 3.5 - 5.0 (variable, broad) | Singlet (s, broad) | 2H |

| Aromatic Protons (Ar-H) | 6.7 - 7.2 | Multiplet (m) | 4H |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 1-Ethyl-1-(m-tolyl)hydrazine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[1][2] The choice of solvent is critical as it can influence the chemical shift of labile protons like those in the -NH₂ group.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Most commercially available deuterated solvents already contain TMS.[3]

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Interpretation of the Predicted ¹H NMR Spectrum

-

Ethyl Group: The ethyl group protons will exhibit a classic triplet-quartet pattern. The methyl protons (-CH₃) are expected to appear as a triplet around 1.1-1.3 ppm due to coupling with the adjacent methylene protons. The methylene protons (-CH₂-), being directly attached to the electron-withdrawing nitrogen atom, will be deshielded and appear further downfield as a quartet around 3.2-3.5 ppm, resulting from coupling to the methyl protons.

-

Tolyl Methyl Group: The methyl group on the aromatic ring is anticipated to produce a singlet at approximately 2.2-2.4 ppm, a characteristic region for benzylic protons.

-

Aromatic Protons: The four protons on the m-tolyl ring are chemically non-equivalent and will appear in the aromatic region (6.7-7.2 ppm). Due to their meta-substitution pattern, they will likely produce a complex multiplet. The protons ortho and para to the hydrazine group will be more shielded (upfield) compared to the proton ortho to both the methyl and hydrazine groups.

-

Hydrazine Protons (-NH₂): The two protons on the terminal nitrogen are expected to produce a broad singlet. The chemical shift of this peak is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a DMSO-d₆ solvent, these protons are more likely to be observed as a distinct, albeit broad, peak.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the number of non-equivalent carbons and their chemical environments.

Predicted ¹³C NMR Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂-C H₃ (Ethyl) | 13 - 16 |

| Ar-C H₃ (Tolyl) | 20 - 22 |

| -C H₂-CH₃ (Ethyl) | 45 - 50 |

| Aromatic Carbons (Ar-C) | 110 - 140 |

| N-attached Aromatic Carbon (Ar-C) | 145 - 150 |

Experimental Protocol: ¹³C NMR Spectroscopy

The sample prepared for ¹H NMR can be used directly. A standard ¹³C NMR spectrum is acquired with broadband proton decoupling, which results in all carbon signals appearing as singlets.[4] Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

Interpretation of the Predicted ¹³C NMR Spectrum

-

Aliphatic Carbons: Seven distinct signals are expected. The methyl carbon of the ethyl group will be the most upfield signal (13-16 ppm), followed by the tolyl methyl carbon (20-22 ppm). The methylene carbon of the ethyl group, being attached to nitrogen, will be significantly downfield (45-50 ppm).[5]

-

Aromatic Carbons: The six aromatic carbons will produce five distinct signals (due to symmetry) in the range of 110-150 ppm. The carbon atom directly bonded to the nitrogen of the hydrazine group (ipso-carbon) is expected to be the most downfield of the aromatic signals (145-150 ppm) due to the strong deshielding effect of the nitrogen atom. The other aromatic carbons will have chemical shifts determined by the combined electronic effects of the methyl and hydrazine substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted Characteristic IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode |

| 3200 - 3400 | Medium, sharp (doublet possible) | N-H stretching (asymmetric & symmetric) |

| 3000 - 3100 | Medium | Aromatic C-H stretching |

| 2850 - 2980 | Medium | Aliphatic C-H stretching |

| ~1600 | Medium | N-H bending (scissoring) & Aromatic C=C stretching |

| 1450 - 1580 | Medium to Strong | Aromatic C=C stretching |

| 1200 - 1350 | Medium | Aromatic C-N stretching |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.[6]

-

Sample Application: Place a small amount of the neat 1-Ethyl-1-(m-tolyl)hydrazine sample (liquid or solid) directly onto the ATR crystal.[7]

-

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Interpretation of the Predicted IR Spectrum

-

N-H Region: The most diagnostic peaks for the hydrazine moiety are the N-H stretching vibrations, which are expected to appear in the 3200-3400 cm⁻¹ region.[8] For a primary amine (-NH₂), two bands corresponding to asymmetric and symmetric stretching are often observed.

-

C-H Region: The spectrum will clearly distinguish between aromatic and aliphatic C-H bonds. Aromatic C-H stretches typically appear at wavenumbers above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups will be found below 3000 cm⁻¹.[9]

-

Fingerprint Region: The region below 1600 cm⁻¹ will contain a series of characteristic absorptions. Aromatic C=C stretching vibrations will give rise to one or more bands in the 1450-1600 cm⁻¹ range. The N-H bending vibration (scissoring) is also expected in this region, often around 1600 cm⁻¹. The C-N stretching vibration will likely be observed between 1200 and 1350 cm⁻¹.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Predicted Major Ions in Electron Ionization (EI) MS

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 150 | [M]⁺˙ (Molecular Ion) |

| 135 | [M - CH₃]⁺ |

| 121 | [M - C₂H₅]⁺ |

| 106 | [C₇H₈N]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[10][11] This causes the molecule to lose an electron, forming a molecular ion (M⁺˙), and induces fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Interpretation of the Predicted Mass Spectrum

The mass spectrum of 1-Ethyl-1-(m-tolyl)hydrazine is expected to show a molecular ion peak at m/z = 150, corresponding to its molecular weight. The fragmentation pattern provides key structural information.

Caption: Predicted major fragmentation pathway for 1-Ethyl-1-(m-tolyl)hydrazine in EI-MS.

-

Molecular Ion ([M]⁺˙, m/z 150): The presence of this peak confirms the molecular weight of the compound.

-

Loss of a Methyl Radical ([M - CH₃]⁺, m/z 135): This fragment arises from alpha-cleavage, a common fragmentation pathway for amines, where the C-C bond adjacent to the nitrogen is broken.[12]

-

Loss of an Ethyl Radical ([M - C₂H₅]⁺, m/z 121): Cleavage of the N-C(ethyl) bond results in the loss of the ethyl group.

-

Formation of [C₇H₈N]⁺ (m/z 106): This ion can be formed by the cleavage of the N-N bond.

-

Tropylium Ion ([C₇H₇]⁺, m/z 91): A very common and stable fragment in the mass spectra of compounds containing a tolyl or benzyl group is the tropylium ion at m/z 91.[13][14] Its high relative abundance is due to its aromatic stability.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a powerful and complementary suite of tools for the comprehensive characterization of 1-Ethyl-1-(m-tolyl)hydrazine. This guide outlines the predicted spectroscopic data and their interpretation, offering a foundational reference for researchers engaged in the synthesis and analysis of this compound. While these predictions are based on established principles, experimental verification remains the gold standard for structural confirmation.

References

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

The Journal of Physical Chemistry A. (2016, May 3). How to Compute Electron Ionization Mass Spectra from First Principles. Retrieved from [Link]

-

AIP Publishing. (n.d.). On the Infrared Spectrum of Hydrazine. Retrieved from [Link]

-

YouTube. (2018, December 31). mass spectrometry: tropylium ion. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Infrared Fingerprints of nN → σNH Hyperconjugation in Hydrazides*. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H & ¹³C NMR spectra of ethyl.... Retrieved from [Link]

- Sci-Hub. (n.d.). Classical electron ionization mass spectra in gas chromatography/mass spectrometry with supersonic molecular beams.

-

YouTube. (2023, January 25). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure A1: 1 H-NMR plot for 2-hydroxyethyl hydrazine (neutral) salt.... Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Retrieved from [Link]

-

MDPI. (2024, October 3). Infrared Spectroscopy and Photochemistry of Ethyl Maltol in Low-Temperature Argon Matrix. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S1. Infrared spectra of hydrazine at selected pressures. The.... Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Université de Genève. (n.d.). Attenuated total reflection infrared (ATR-IR) spectroscopy, modulation excitation spectroscopy (MES), and vibrational. Retrieved from [Link]

-

YouTube. (2022, March 11). Lec-26 || Mass fragmentation in aromatic hydrocarbons || Tropylium ion || Mclafferty rearrangement. Retrieved from [Link]

-

YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Fragmentation Mechanism of Alkylmonoglycosides by Mass Spectrometry. Retrieved from [Link]

-

Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 29.10 ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

-

MSU chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

bioRxiv. (n.d.). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. Retrieved from [Link]

-

PMC - NIH. (n.d.). Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. Retrieved from [Link]

Sources

- 1. organomation.com [organomation.com]

- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 7. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

A Technical Guide to the Solubility of 1-Ethyl-1-(m-tolyl)hydrazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Ethyl-1-(m-tolyl)hydrazine, a substituted hydrazine derivative of interest in various chemical and pharmaceutical research domains. Given the limited availability of specific experimental solubility data for this compound in public literature, this document emphasizes the foundational principles of solubility, predictive assessments based on molecular structure, and detailed, field-proven methodologies for empirical solubility determination. Our objective is to equip researchers with the necessary knowledge and practical protocols to effectively work with this compound.

Understanding the Compound: 1-Ethyl-1-(m-tolyl)hydrazine

1-Ethyl-1-(m-tolyl)hydrazine is an organic compound featuring a hydrazine moiety substituted with both an ethyl group and a meta-tolyl group. This substitution pattern significantly influences its physicochemical properties, including its solubility in various organic solvents. The presence of the aromatic tolyl group introduces hydrophobicity, while the hydrazine group, with its nitrogen atoms, can participate in hydrogen bonding, contributing to its potential for solubility in polar solvents.

Key Physicochemical Properties (Predicted):

While experimental data is scarce, computational predictions provide valuable insights into the behavior of 1-Ethyl-1-(m-tolyl)hydrazine.

| Property | Predicted Value | Implication for Solubility |

| Molecular Formula | C₉H₁₄N₂ | Indicates a relatively small molecule with a significant non-polar component. |

| Molecular Weight | 150.22 g/mol | |

| XlogP | 2.4 | Suggests a moderate level of lipophilicity, indicating a preference for non-polar environments over aqueous ones. |

| Hydrogen Bond Donors | 1 (from the N-H group) | |

| Hydrogen Bond Acceptors | 2 (from the nitrogen atoms) | The capacity for hydrogen bonding suggests potential solubility in protic and polar aprotic solvents. |

Data sourced from PubChem.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction. The solubility of a solute in a solvent is maximized when their intermolecular forces are similar. For 1-Ethyl-1-(m-tolyl)hydrazine, we can anticipate its solubility profile based on the following structural considerations:

-

Non-Polar Character: The tolyl and ethyl groups are non-polar and will interact favorably with non-polar solvents through van der Waals forces. This suggests good solubility in solvents like toluene, benzene, and hexane.

-

Polar Character: The hydrazine group (-NH-N<) introduces polarity and the ability to act as a hydrogen bond donor and acceptor. This functionality will promote solubility in polar solvents.

-

Polar Protic Solvents: Solvents like alcohols (e.g., methanol, ethanol) can engage in hydrogen bonding with the hydrazine moiety, suggesting favorable solubility.

-

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dioxane can act as hydrogen bond acceptors, interacting with the N-H proton of the hydrazine group.

-

Based on these principles, a qualitative prediction of solubility in common organic solvents is presented below.

Table 1: Predicted Qualitative Solubility of 1-Ethyl-1-(m-tolyl)hydrazine

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene | High | Favorable van der Waals interactions with the tolyl and ethyl groups. |

| Polar Aprotic | Acetone, Dichloromethane | Moderate to High | Dipole-dipole interactions and some hydrogen bonding potential. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding capabilities of the hydrazine group with the solvent. |

| Highly Polar Aprotic | DMSO, DMF | High | Strong hydrogen bond accepting character of the solvent. |

Experimental Determination of Solubility: Protocols and Methodologies

To obtain accurate, quantitative solubility data, experimental determination is essential. The following are robust and widely accepted methods for this purpose.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a reliable technique for determining thermodynamic solubility.[1] It involves equilibrating an excess of the solid compound with the solvent of interest over a set period.

Protocol:

-

Preparation: Add an excess amount of 1-Ethyl-1-(m-tolyl)hydrazine to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For more precise separation, centrifuge the samples.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet.

-

Quantification: Analyze the concentration of 1-Ethyl-1-(m-tolyl)hydrazine in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: The solubility is then calculated based on the measured concentration in the saturated solution.

Diagram 1: Workflow for the Shake-Flask Solubility Determination Method

Caption: A stepwise representation of the shake-flask method for determining thermodynamic solubility.

High-Throughput Screening with Nephelometry

For rapid screening of solubility in multiple solvents, nephelometry is a powerful technique.[2][3][4][5][6] This method measures the turbidity of a solution caused by the precipitation of an insoluble compound.

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of 1-Ethyl-1-(m-tolyl)hydrazine in a highly solubilizing solvent like DMSO.

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the various organic solvents to be tested.

-

Precipitation Monitoring: Use a nephelometer to measure the light scattering in each well. An increase in scattering indicates the formation of a precipitate.

-

Solubility Estimation: The concentration at which significant light scattering is first observed provides an estimate of the kinetic solubility.

Diagram 2: Nephelometry-Based High-Throughput Solubility Screening

Caption: Workflow for estimating kinetic solubility using high-throughput nephelometry.

Safety and Handling Considerations

Hydrazine derivatives, including 1-Ethyl-1-(m-tolyl)hydrazine, should be handled with care due to their potential toxicity.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

References

-

PubChem. 1-Ethyl-1-(m-tolyl)hydrazine. National Center for Biotechnology Information. [Link]

- Avdeef, A. (2012). Solubility and Dissolution in Drug Design. John Wiley & Sons.

- Bergström, C. A. S., & Avdeef, A. (2019).

-

BMG LABTECH. What is Nephelometry: Meaning & Examples. [Link]

-

JRC Publications Repository. Solubility Determination of Chemicals by Nephelometry. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Emerald Cloud Lab. ExperimentNephelometry Documentation. [Link]

- Schmidt, E. W. (2001).

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

ResearchGate. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. [Link]

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 3. CA1249601A - Process for the preparation of substituted phenylhydrazines - Google Patents [patents.google.com]

- 4. 55294-83-2|(1-(p-Tolyl)ethyl)hydrazine|BLD Pharm [bldpharm.com]

- 5. specau.com.au [specau.com.au]

- 6. (4-Methylphenyl)hydrazine | C7H10N2 | CID 10875 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Ethyl-1-(m-tolyl)hydrazine

Foreword: Proactive Thermal Hazard Assessment in Pharmaceutical Development

In the landscape of modern drug development, understanding the physicochemical properties of a molecule is paramount to ensuring safety, stability, and efficacy. For novel hydrazine derivatives such as 1-Ethyl-1-(m-tolyl)hydrazine, a thorough evaluation of thermal stability is not merely a regulatory formality but a critical component of risk assessment and process safety. The inherent reactivity of the hydrazine moiety necessitates a proactive and in-depth investigation into its decomposition behavior under thermal stress. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the thermal stability of 1-Ethyl-1-(m-tolyl)hydrazine, from fundamental principles to detailed experimental protocols and data interpretation. The methodologies outlined herein are designed to build a robust, self-validating understanding of the compound's thermal liabilities, ensuring safe handling and informed development decisions.

Introduction to 1-Ethyl-1-(m-tolyl)hydrazine: Structure and Potential Thermal Liabilities

1-Ethyl-1-(m-tolyl)hydrazine is an asymmetrical aromatic hydrazine derivative. Its structure, featuring a hydrazine group substituted with both an ethyl and a meta-tolyl group, presents several key features that influence its thermal stability:

-

The N-N Bond: The nitrogen-nitrogen single bond is the weakest point in the hydrazine moiety and is susceptible to homolytic cleavage at elevated temperatures, initiating decomposition.[1][2]

-

Aromatic Substitution: The m-tolyl group influences the electronic properties of the hydrazine nitrogen atoms, which can affect the N-N bond dissociation energy.

-

Ethyl Substitution: The ethyl group, an alkyl substituent, can also modulate the reactivity and decomposition pathway.

Given these structural characteristics, a comprehensive thermal analysis is essential to identify the onset temperature of decomposition, the energetic profile of the decomposition process, and the potential for runaway reactions. The primary concerns with hydrazine derivatives are their potential to decompose exothermically and generate gaseous byproducts, leading to pressure buildup in closed systems.[3]

Core Methodologies for Thermal Stability Assessment

A multi-technique approach is crucial for a thorough evaluation of thermal stability. The two primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4] These methods provide complementary information on mass loss and heat flow as a function of temperature.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] This technique is instrumental in determining the temperature at which a material begins to decompose and the kinetics of this process.

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of 1-Ethyl-1-(m-tolyl)hydrazine into a clean, tared TGA pan (typically platinum or alumina).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Plot the mass of the sample as a function of temperature. Determine the onset decomposition temperature (Tonset) and the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC): Characterizing Energetics

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4][5] This technique is used to identify and quantify thermal events such as melting, crystallization, and decomposition.[4]

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 1-Ethyl-1-(m-tolyl)hydrazine into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.[4]

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) in the DSC cell.

-

Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range. A heat-cool-heat cycle can be employed to study the thermal history of the sample.[4]

-

Data Analysis: Plot the differential heat flow versus temperature. The resulting thermogram will show endothermic peaks for melting and exothermic peaks for decomposition. Integrate the area under the decomposition exotherm to determine the enthalpy of decomposition (ΔHd).

Data Interpretation and Expected Thermal Behavior

While specific data for 1-Ethyl-1-(m-tolyl)hydrazine is not publicly available, we can predict its likely thermal behavior based on the general properties of substituted hydrazines.

Predicted TGA and DSC Data Summary

The following table summarizes the expected quantitative data from TGA and DSC analysis of 1-Ethyl-1-(m-tolyl)hydrazine.

| Parameter | Technique | Expected Value | Significance |

| Onset Decomposition Temp (Tonset) | TGA/DSC | 150 - 250 °C | Indicates the temperature at which significant decomposition begins. |

| Enthalpy of Decomposition (ΔHd) | DSC | > 200 J/g (Exothermic) | A large exothermic value suggests a high potential for a thermal runaway. |

| Mass Loss | TGA | Multiple stages | May indicate a multi-step decomposition process. |

| Residual Mass at 500 °C | TGA | < 10% | Suggests decomposition to volatile products. |

Proposed Decomposition Pathway

The thermal decomposition of 1-Ethyl-1-(m-tolyl)hydrazine is likely initiated by the homolytic cleavage of the N-N bond, which is the weakest bond in the molecule. This initial step would generate two radical intermediates: an ethyl-tolyl-amino radical and an amino radical.

Initiation: CH₃C₆H₄N(CH₂CH₃)NH₂ → CH₃C₆H₄N•(CH₂CH₃) + •NH₂

These highly reactive radicals can then undergo a variety of subsequent reactions, including hydrogen abstraction, disproportionation, and recombination, leading to a complex mixture of decomposition products. Potential products could include m-toluidine, ethylamine, toluene, ethane, nitrogen gas, and ammonia. The formation of gaseous products like nitrogen and ammonia is a significant safety concern due to the potential for pressure buildup.[3][6][7]

Visualization of Experimental Workflow and Decomposition

To clearly illustrate the process of thermal analysis and the proposed decomposition mechanism, the following diagrams are provided.

Caption: Workflow for the thermal analysis of 1-Ethyl-1-(m-tolyl)hydrazine.

Caption: Proposed initial step in the thermal decomposition of the title compound.

Safety, Handling, and Mitigation Strategies

Given the potential hazards associated with substituted hydrazines, strict safety protocols must be followed.[8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

-

Ventilation: Handle 1-Ethyl-1-(m-tolyl)hydrazine in a well-ventilated fume hood to avoid inhalation of any vapors or decomposition products.[8]

-

Scale Limitations: Initial thermal analyses should be performed on a small scale (milligrams) to minimize the risk associated with energetic decomposition.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and certain metals that can catalyze decomposition.[8][10][11]

Conclusion: A Framework for Informed Decision-Making

This technical guide provides a comprehensive framework for the systematic evaluation of the thermal stability and decomposition of 1-Ethyl-1-(m-tolyl)hydrazine. By employing a combination of TGA and DSC, researchers can obtain critical data on the onset of decomposition, the energetics of the process, and the potential for hazardous pressure generation. The proposed decomposition pathway, initiated by N-N bond cleavage, serves as a working model for understanding the degradation chemistry. A thorough understanding of these thermal properties is indispensable for the safe handling, storage, and processing of this and other novel hydrazine derivatives in a research and development setting. This proactive approach to thermal hazard assessment is a cornerstone of responsible and efficient drug development.

References

-

Zhu, S., Chen, Y., Sun, J., Yang, Y., & Yue, C. (2016). Synthesis, Characterization, Thermochromism, and Photochromism of Aromatic Aldehyde Hydrazone Derivatives. Journal of Chemistry, 2016, 1–8. Retrieved from [Link]

-

Andjelković, K., et al. (2025, August 5). Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes. ResearchGate. Retrieved from [Link]

-

Aston, J. G., Rock, E. J., & Isserow, S. (1951). The Heats of Combustion of the Methyl Substituted Hydrazines and Some Observations on the Burning of Volatile Liquids. Journal of the American Chemical Society, 73(4), 1843–1845. Retrieved from [Link]

-

Spectrum Chemicals Australia. (n.d.). 1-Ethyl-1-(m-tolyl)hydrazine. Retrieved from [Link]

-

Gu, J., et al. (2022). Reliable Calorimetric Method to Study the Incompatibilities between Hydrazine Hydrate and Metallic Impurities. Organic Process Research & Development, 26(10), 2908-2914. Retrieved from [Link]

-

Defense Technical Information Center. (1952). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Retrieved from [Link]

-

Chen, Z., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of chemical physics, 131(5), 054504. Retrieved from [Link]

-

NASA Technical Reports Server. (1961). THERMAL DECOMPOSITION OF HYDRAZINE. Retrieved from [Link]

-

ResearchGate. (2022). Reliable Calorimetric Method to Study the Incompatibilities between Hydrazine Hydrate and Metallic Impurities. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Hydrazine selective decomposition over metal free carbonaceous materials. Retrieved from [Link]

-

Tan, J. S., et al. (2023). Nanosizing Approach—A Case Study on the Thermal Decomposition of Hydrazine Borane. Molecules, 28(2), 794. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-ethyl-1-(m-tolyl)hydrazine (C9H14N2). Retrieved from [Link]

-

AHH Chemical Co., Ltd. (n.d.). 1-Ethyl-1-(m-tolyl)hydrazine. Retrieved from [Link]

-

MDPI. (2022). Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition. Retrieved from [Link]

-

Royal Society of Chemistry Publishing. (2022). Selective decomposition of hydrazine over metal free carbonaceous materials. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Differential Scanning Calorimetry. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 1-Ethyl-1-(o-tolyl)hydrazine, min 98% (T), 1 gram. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-ethyl-1-(p-tolyl)hydrazine (C9H14N2). Retrieved from [Link]

-

Journal of the American Chemical Society. (1951). THE THERMAL DECOMPOSITION OF HYDRAZINE. Retrieved from [Link]

-

ResearchGate. (1981). Hydrazine and Its Derivatives. Retrieved from [Link]

-

MDPI. (2021). Selective Thermal and Photocatalytic Decomposition of Aqueous Hydrazine to Produce H2 over Ag-Modified TiO2 Nanomaterial. Retrieved from [Link]

-

Smolenkov, A. D. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Selective decomposition of hydrazine over metal free carbonaceous materials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Synthetic Applications of 1-Ethyl-1-(m-tolyl)hydrazine

Abstract

This technical guide provides an in-depth exploration of the potential applications of 1-Ethyl-1-(m-tolyl)hydrazine in modern organic synthesis. While specific literature on this particular substituted hydrazine is limited, its structural motifs suggest significant utility as a precursor in the synthesis of valuable heterocyclic compounds. This document will detail its probable synthetic routes, key physical and chemical properties, and extrapolate its application in cornerstone reactions such as the Fischer indole synthesis and Knorr pyrazole synthesis. Detailed, adaptable experimental protocols are provided to guide researchers in leveraging this versatile reagent for the development of novel molecular architectures, particularly within the pharmaceutical and materials science sectors.

Introduction: The Versatile Hydrazine Moiety